molecular formula C18H13ClN2O4 B2955958 5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide CAS No. 883044-28-8

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide

Cat. No. B2955958
CAS RN: 883044-28-8
M. Wt: 356.76
InChI Key: WCGORUWDOFETCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide is a synthetic compound that belongs to the class of furan carboxamides. It has gained interest in scientific research due to its potential biological activities.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A related compound, part of a series including 5-(4-nitrophenyl) furan-2-yl derivatives, was synthesized using microwave irradiation methods. These compounds, including 5-(4-nitrophenyl) furan-2-yl derivatives, exhibited notable anti-inflammatory and antibacterial activities. Molecular docking and in silico toxicity predictions suggested these compounds as promising for anti-inflammatory applications (Ravula et al., 2016).

Antimicrobial Activities of Organotin Carboxylates

In a study involving 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ), a new carboxylic acid derived from a similar furan compound, antimicrobial activities were assessed against various fungi and bacteria. The study revealed significant biocidal activity, especially against yeast and bacterial strains, with low toxicity to Chlorella vulgaris (Dias et al., 2015).

Radiosensitizers and Cytotoxins in Nitrothiophene Derivatives

Nitrothiophene-5-carboxamides, closely related in structure, were evaluated as radiosensitizers and cytotoxins. These compounds showed potential as radiosensitizers, with specific derivatives causing radiosensitization in mammalian cells under hypoxic conditions, albeit with some systemic toxicity (Threadgill et al., 1991).

Antiprotozoal Activity of Furan Derivatives

Research on substituted 2,5-bis(4-guanylphenyl)furans, similar in structure, showed significant activity against Trypanosoma rhodesiense in mice. These compounds were more effective in certain cases than established antitrypanosomal drugs, demonstrating potential for antiprotozoal therapies (Das & Boykin, 1977).

Structural Characterization and Molecular Docking

The compound (1R,3S,4S,5S,6S,7R,8S)-8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo[2.2.2]octane-1-carboxamide, a structurally related derivative, was synthesized and its molecular configuration investigated via X-ray crystallography. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds (Guo et al., 2015).

properties

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11-16(10-17(25-11)12-5-7-13(19)8-6-12)18(22)20-14-3-2-4-15(9-14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGORUWDOFETCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.